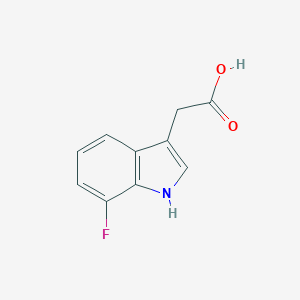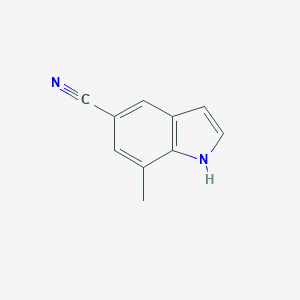![molecular formula C9H11NO B068950 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) CAS No. 185067-06-5](/img/structure/B68950.png)
5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol is a chiral compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol can be achieved through several synthetic routes. One common method involves the reduction of a diastereomeric mixture using sodium borohydride (NaBH4) under kinetic control . Another approach includes the epimerization of the C7 hydroxyl group via the Mitsunobu reaction followed by ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentapyridine derivatives: Compounds with similar structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring but lacking the cyclopentane fusion.
Uniqueness
(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol is unique due to its specific chiral centers and fused ring structure, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
(5S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAULFLQQVQANMT-MUWHJKNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C1C=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)






![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
